An In-depth Technical Guide to 2-Morpholinoethanol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2-Morpholinoethanol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinoethanol, also known as 4-(2-Hydroxyethyl)morpholine, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and material science. Its unique bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable building block and intermediate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and drug development.
Chemical Structure and Identifiers
2-Morpholinoethanol is a derivative of morpholine, a heterocyclic compound containing both amine and ether functional groups. The ethanol substituent is attached to the nitrogen atom of the morpholine ring.
Table 1: Chemical Identifiers for 2-Morpholinoethanol
| Identifier | Value |
| IUPAC Name | 2-(morpholin-4-yl)ethan-1-ol[1] |
| CAS Number | 622-40-2[2] |
| Molecular Formula | C₆H₁₃NO₂[3] |
| SMILES | C1COCCN1CCO[1] |
| InChI | InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2[1] |
| Synonyms | 4-(2-Hydroxyethyl)morpholine, N-(2-Hydroxyethyl)morpholine, 4-Morpholineethanol[2][4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Morpholinoethanol is essential for its application in synthesis and formulation development.
Table 2: Physicochemical Properties of 2-Morpholinoethanol
| Property | Value | Reference(s) |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3] |
| Melting Point | -1 to 2 °C | [3] |
| Boiling Point | 223 - 228 °C | [3] |
| Density | 1.083 g/mL at 25 °C | [3] |
| Flash Point | 98 °C (closed cup) | [3] |
| Solubility | Soluble in water and ethanol | [3] |
| Refractive Index | 1.4760 - 1.4781 (at 20 °C) | [3] |
Experimental Protocols
Synthesis of 2-Morpholinoethanol
A common and efficient method for the synthesis of 2-Morpholinoethanol is the nucleophilic addition of morpholine to ethylene oxide.[5][6]
Methodology:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a gas inlet is charged with morpholine.
-
Reaction Conditions: The vessel is cooled to a temperature at or below 20°C.[5]
-
Addition of Ethylene Oxide: Ethylene oxide gas is slowly bubbled through the cooled morpholine with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with an inert gas.
-
Purification: The crude product is then purified by vacuum distillation to yield high-purity 2-Morpholinoethanol.
Another established synthesis route involves the alkylation of morpholine with 2-bromoethanol or 2-chloroethanol in the presence of a base.[5]
Esterification of Naproxen with 2-Morpholinoethanol
2-Morpholinoethanol is utilized in the preparation of ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen to potentially improve their therapeutic index.
Methodology:
-
Reactant Mixture: In a round-bottom flask, dissolve naproxen and a molar excess of 2-Morpholinoethanol in a suitable aprotic solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: The mixture is heated to reflux with constant stirring for a period of 2-4 hours.[7]
-
Reaction Monitoring: The progress of the esterification can be monitored by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified by column chromatography on silica gel.
In Vitro Rat Hepatocyte DNA Repair Assay
2-Morpholinoethanol has been shown to induce DNA repair in rat hepatocytes, indicating its potential genotoxic effects should be considered. A general protocol for such an assay is outlined below.
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats and cultured in a suitable medium.
-
Treatment: The cultured hepatocytes are treated with various concentrations of 2-Morpholinoethanol for a defined period (e.g., 3 hours).[8]
-
Induction of DNA Repair: Unscheduled DNA synthesis (UDS), a hallmark of DNA repair, is measured by the incorporation of tritiated thymidine ([³H]dThd) into the DNA of the treated cells.
-
Autoradiography: The cells are fixed, and autoradiography is performed to visualize the silver grains over the nuclei, which correspond to the incorporated [³H]dThd.
-
Data Analysis: The net nuclear grain count is determined for each cell, and a compound is considered positive for inducing DNA repair if there is a significant increase in the net grain count compared to the control cells.
Visualizations
Mycophenolic Acid Metabolism Pathway
2-Morpholinoethanol is a metabolite in the biotransformation of mycophenolate mofetil (MMF), an immunosuppressant drug.[9][10] The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of Mycophenolate Mofetil (MMF) to Mycophenolic Acid (MPA) and 2-Morpholinoethanol.
General Experimental Workflow for Chemical Synthesis
The synthesis of 2-Morpholinoethanol and its subsequent use in further reactions follows a standard workflow in organic chemistry.
Caption: A generalized workflow for the synthesis, purification, and analysis of 2-Morpholinoethanol.
References
- 1. DEVELOPMENT OF RAPID CONTINUOUS CATALYST-FREE SYNTHESIS PROCESS OF MORPHOLINE ETHANOL USING MORPHOLINE AND ETHYLENE OXIDE AS RAW MATERIALS [sylzyhg.com]
- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Revalidation of the in vitro alkaline elution/rat hepatocyte assay for DNA damage: improved criteria for assessment of cytotoxicity and genotoxicity and results for 81 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
